(R)-(-)-Mephenytoin is an enantiomer of the anticonvulsant drug mephenytoin, which exists as a racemic mixture of (R)-(-)-mephenytoin and (S)-(+)-mephenytoin. [] Mephenytoin is primarily metabolized by the cytochrome P450 enzyme CYP2C19. [] (R)-(-)-Mephenytoin is of particular interest in scientific research due to the significant differences in its metabolism compared to its enantiomeric counterpart, (S)-(+)-mephenytoin. This difference is attributed to the stereospecificity of the CYP2C19 enzyme, which preferentially metabolizes the (S)-(+)-enantiomer. [] As a result, (R)-(-)-mephenytoin accumulates in the body and is eliminated at a much slower rate. []
(R)-Mephenytoin is synthesized from various chemical precursors, often involving reactions that introduce the phenyl and hydantoin structures. It is classified as a small molecule drug and is included in categories such as approved, investigational, and withdrawn drugs. Its chemical formula is , with a molecular weight of approximately 218.25 g/mol .
The synthesis of (R)-Mephenytoin typically involves several key steps:
A common synthetic route involves:
(R)-Mephenytoin features a unique molecular structure that can be analyzed through various spectroscopic techniques:
(R)-Mephenytoin undergoes several important chemical reactions:
The mechanism of action for (R)-Mephenytoin is primarily linked to its effects on neuronal sodium channels:
(R)-Mephenytoin exhibits several notable physical and chemical properties:
(R)-Mephenytoin has several significant applications in medicine:
(R)-Mephenytoin (chemical name: 3-methyl-5-ethyl-5-phenylhydantoin) is one enantiomer of the racemic anticonvulsant drug mephenytoin. It possesses a chiral carbon atom at position 5 of the hydantoin ring, leading to stereospecific three-dimensional configuration and biochemical interactions [1] [2]. The R-enantiomer shares identical elemental composition (C12H14N2O2) and molecular weight (218.25 g/mol) with its S-counterpart but exhibits distinct spatial orientation critical for its pharmacological behavior [1].
Key physicochemical properties include:
Table 1: Comparative Physicochemical Properties of Mephenytoin Enantiomers
Property | (R)-Mephenytoin | (S)-Mephenytoin |
---|---|---|
Specific rotation [α]D | +60° (c=1, ethanol) | -60° (c=1, ethanol) |
pKa | 8.3 | 8.3 |
Partition coefficient | 1.82 | 1.82 |
The stereochemistry dictates differential binding to plasma proteins (albumin affinity: R > S) and influences dissolution kinetics in biological matrices [1] [3].
The pharmacokinetic profile of (R)-mephenytoin demonstrates profound stereoselectivity governed by metabolic enzyme specificity:
Metabolic Pathways
Table 2: Pharmacokinetic Parameters of (R)-Mephenytoin in Humans
Parameter | (R)-Mephenytoin | (S)-Mephenytoin |
---|---|---|
Oral clearance (L/min) | 0.027 | 4.7 |
Elimination half-life (hr) | 76 | 2.1 |
Metabolic ratio (4ʹ-OH/R-parent) | 0.05 | 35 |
Urinary recovery (%) | 86.6 (as R-nirvanol) | <5 (as 4ʹ-OH) |
Data derived from single-dose studies in extensive metabolizer phenotypes [3] [7]
Pharmacogenomic Considerations
The metabolism of (R)-mephenytoin is independent of the CYP2C19 polymorphism that profoundly affects its S-enantiomer. While CYP2C19 genetic defects (*2, *3 alleles) abolish S-mephenytoin 4ʹ-hydroxylation, R-enantiomer clearance remains unaffected [8] [9]. This is mechanistically explained by:
Nirvanol Kinetics
R-nirvanol accumulates substantially during chronic dosing due to:
Pharmacodynamic Differences
Table 3: Bioactivity Comparison of Mephenytoin Enantiomers
Property | (R)-Mephenytoin | (S)-Mephenytoin |
---|---|---|
Primary metabolic enzyme | CYP3A4 | CYP2C19 |
Active metabolite | R-nirvanol | None |
Anticonvulsant potency | High (via R-nirvanol) | Negligible |
Toxicity association | Not linked to hypersensitivity | Arene oxide intermediates implicated in reactions |
Genetic susceptibility | CYP3A4 non-polymorphic | CYP2C19 polymorphism-dependent |
Mechanistic Divergence
Species-Specific Metabolism
Comparative in vitro studies demonstrate:
These interspecies variations highlight limitations of non-primate models for predicting human enantioselective metabolism [4]. The conserved stereoselectivity in primates confirms CYP2C19 orthologs as the principal S-mephenytoin hydroxylases, while CYP3A orthologs predominantly handle R-enantiomer metabolism across species [4] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1